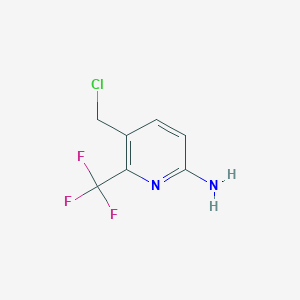

6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-3-4-1-2-5(12)13-6(4)7(9,10)11/h1-2H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENZURKWPUDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group, a chloromethyl group, and a trifluoromethyl group. These functional groups contribute to its unique chemical reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cells, making it a candidate for further development in oncology.

- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially leading to its use as an inhibitor in biochemical pathways.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Molecular Interactions : The amino group can form hydrogen bonds with biological targets, while the chloromethyl group may participate in covalent bonding with nucleophilic sites on proteins.

- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration through cell membranes and enhancing bioavailability.

Research Findings

Recent studies have provided insights into the biological activities of this compound:

- Case Studies : A study published in MDPI highlighted the importance of trifluoromethyl groups in enhancing drug potency and selectivity against specific targets .

- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound showed IC50 values indicating effective inhibition of cancer cell lines such as HeLa and HCT116 .

Data Table: Biological Activities Overview

Applications

The potential applications of this compound include:

- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development targeting infectious diseases and cancer.

- Agrochemical Use : The compound may serve as an intermediate in the synthesis of agrochemicals due to its biological activity against pests.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group, which enhances its lipophilicity and stability. The presence of amino and chloromethyl groups contributes to its reactivity, making it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: 6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine serves as a crucial building block for synthesizing complex organic molecules. Its derivatives are particularly useful in developing new agrochemicals and pharmaceuticals .

2. Biology:

- Biological Activity: Derivatives of this compound are studied for their potential antimicrobial and anticancer activities. The trifluoromethyl group is known to improve the biological activity of compounds by enhancing their interaction with biological targets .

3. Medicine:

- Drug Development: The compound is utilized in synthesizing drug candidates that target specific enzymes or receptors. Its ability to enhance pharmacokinetic properties makes it particularly valuable in medicinal chemistry .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the trifluoromethyl group significantly enhanced antimicrobial activity.

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 6-Amino-3-chloromethyl derivative A | 8 | Staphylococcus aureus |

| 6-Amino-3-chloromethyl derivative B | 16 | Escherichia coli |

Anticancer Studies

Another investigation focused on the effects of a derivative on breast cancer cell lines (MCF-7). The compound demonstrated significant inhibition of cell growth.

Table 2: Cytotoxicity Against MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features:

Key Observations :

- Chloromethyl vs. Chloro : The chloromethyl group in the target compound increases electrophilicity compared to chloro-substituted analogs (e.g., 6-Chloro-5-(trifluoromethyl)pyridin-2-amine), enabling nucleophilic substitution reactions .

- Position of Amino Group: The 6-amino group (target compound) vs.

- Trifluoromethyl Placement: Trifluoromethyl at the 2-position (target) vs. 6-position (3-(Aminomethyl)-6-(trifluoromethyl)pyridine) affects electronic distribution and metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trifluoromethyl group into the pyridine ring during the synthesis of 6-Amino-3-chloromethyl-2-(trifluoromethyl)pyridine?

- Methodological Answer : The trifluoromethyl group can be introduced via halogen exchange or direct fluorination. A common approach involves reacting a chlorinated pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with fluorinating agents like potassium fluoride in dimethyl sulfoxide (DMSO) under controlled heating (80–100°C) . Alternatively, nucleophilic trifluoromethylation using reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a fluoride catalyst (e.g., TBAF) may be employed. Post-synthetic modifications, such as chloromethylation at the 3-position, require careful control of stoichiometry to avoid over-substitution .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The amino group (-NH₂) typically appears as a broad singlet (~δ 5.5–6.5 ppm), while the trifluoromethyl group (-CF₃) causes distinct splitting in adjacent protons due to coupling (³J ~ 8–10 Hz) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the chloromethyl (-CH₂Cl) and trifluoromethyl groups .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and substituent positions, particularly useful for distinguishing regioisomers .

Q. What safety considerations are critical during the handling and synthesis of this compound?

- Methodological Answer : The chloromethyl group (-CH₂Cl) poses alkylation hazards, requiring use of personal protective equipment (PPE) and fume hoods. The compound is classified as harmful (Xn) with risk codes R20/21/22 (harmful by inhalation, skin contact, and ingestion) . Reactions involving volatile solvents (e.g., THF, DMSO) should be conducted under inert atmospheres to prevent decomposition. Waste containing trifluoromethyl groups requires specialized disposal due to environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts) often arise from steric hindrance or competing pathways. Computational modeling (DFT) can predict transition states and identify favored reaction pathways . Experimental validation includes:

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to detect intermediates.

- Isotopic Labeling : Use ³⁶Cl-labeled substrates to track substitution mechanisms .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like crown ethers improve ion-pair separation .

Q. What methodologies are recommended for optimizing regioselectivity in substitution reactions involving the chloromethyl group?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer substitution to the chloromethyl site .

- Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids targets specific positions .

- Microwave-Assisted Synthesis : Accelerates reaction rates, reducing side reactions and improving yield .

Q. How can the chloromethyl group’s reactivity be leveraged in designing novel derivatives for biological activity studies?

- Methodological Answer : The -CH₂Cl group serves as a versatile handle for derivatization:

- Amine Coupling : React with primary/secondary amines to form tertiary amines or azetidine derivatives .

- Click Chemistry : Azide-alkyne cycloaddition enables attachment of bioactive moieties (e.g., triazoles) for structure-activity relationship (SAR) studies .

- Prodrug Design : Conjugate with hydrolyzable esters or carbamates to enhance bioavailability .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Benchmark Calculations : Validate computational models (e.g., DFT, MD simulations) against experimental spectroscopic data (e.g., NMR chemical shifts, IR vibrations) .

- Solvent Effects : Include implicit/explicit solvent models in simulations to account for solvation energy differences.

- Error Analysis : Compare calculated activation energies with kinetic data (e.g., Arrhenius plots) to identify outliers .

Application-Oriented Questions

Q. What strategies are effective in incorporating this compound into coordination complexes for materials science applications?

- Methodological Answer : The amino and chloromethyl groups enable ligand design:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.